4-Bromo-6-ethylpyrimidine
Overview
Description
4-Bromo-6-ethylpyrimidine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrimidine derivatives, to which 4-bromo-6-ethylpyrimidine belongs, are known to play a vital role in various biological procedures and in cancer pathogenesis . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
Mode of Action
It’s worth noting that pyrimidine derivatives are known to upregulate the expression of p-53 and downregulate the expression of caspase-3, leading to cell cycle arrest and further apoptosis, resulting in cancer cell destruction .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways due to their presence in the structure of dna and rna .
Pharmacokinetics
The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .
Result of Action
Pyrimidine derivatives are known to cause cell cycle arrest and apoptosis, leading to the destruction of cancer cells .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is known to be exceptionally mild and functional group tolerant, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives have been shown to play significant roles in various biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, often serving as building blocks for more complex molecules. The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the pyrimidine derivative .
Cellular Effects
Other pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary widely depending on the specific structure and functional groups of the pyrimidine derivative.
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-bromo-6-ethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPKKMIQIUTWKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.